Acetamide, N-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]benzoyl]phenyl]-
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Overview
Description
Acetamide, N-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]benzoyl]phenyl]- is a complex organic compound with a unique structure that includes an acetamide group, a benzoyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]benzoyl]phenyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-hydroxybenzoyl chloride in the presence of a base to form the sulfonyl ester intermediate. This intermediate is then reacted with 2-aminobenzamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]benzoyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzoyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
Chemistry
In chemistry, Acetamide, N-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]benzoyl]phenyl]- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, Acetamide, N-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]benzoyl]phenyl]- is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]benzoyl]phenyl]- involves its interaction with specific molecular targets. The sulfonyl and benzoyl groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This compound may also affect cellular pathways by altering the function of key regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- Acetamide, N-(2-methylphenyl)-
- Acetamide, N-(4-methylphenyl)-
Uniqueness
Acetamide, N-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]benzoyl]phenyl]- is unique due to the presence of both sulfonyl and benzoyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
61736-67-2 |
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Molecular Formula |
C22H19NO5S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[2-(2-acetamidobenzoyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H19NO5S/c1-15-11-13-17(14-12-15)29(26,27)28-21-10-6-4-8-19(21)22(25)18-7-3-5-9-20(18)23-16(2)24/h3-14H,1-2H3,(H,23,24) |
InChI Key |
QIZWCJVIYFBFGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)C3=CC=CC=C3NC(=O)C |
Origin of Product |
United States |
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